Fmoc-D-aspartic acid b-2-phenylisopropyl ester

Aspartimide Suppression Fmoc SPPS Side Reactions Base Stability

Conventional aspartate esters (OAll, OBzl) promote aspartimide formation during Fmoc SPPS, compromising peptide integrity. Fmoc-D-Asp(OPp)-OH eliminates this problem via the quasi-orthogonal β-2-phenylisopropyl ester. • Suppresses aspartimide vs. OAll, OBzl & ODmab esters • Orthogonal to Boc/tBu; cleaved selectively with 1% TFA/DCM • Enables on-resin lactam cyclization & glycosylamine conjugation • ≥99.8% chiral purity ensures homogeneous D-peptide therapeutics

Molecular Formula C28H27NO6
Molecular Weight 473.5 g/mol
Cat. No. B13007667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-aspartic acid b-2-phenylisopropyl ester
Molecular FormulaC28H27NO6
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H27NO6/c1-17(2)18-9-7-8-14-25(18)35-26(30)15-24(27(31)32)29-28(33)34-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,17,23-24H,15-16H2,1-2H3,(H,29,33)(H,31,32)/t24-/m1/s1
InChIKeyBIGAYZURJLNCBZ-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Asp(OPp)-OH Overview


Fmoc-D-aspartic acid β-2-phenylisopropyl ester (Fmoc-D-Asp(OPp)-OH; CAS 214852-39-8) is a protected D-amino acid derivative designed for solid-phase peptide synthesis (SPPS). It features the base-labile Fmoc group for α-amine protection and a β-2-phenylisopropyl (OPp) ester side-chain protecting group. This derivative provides orthogonal protection orthogonal to Boc and tBu groups, enabling selective side-chain deprotection under mild acidic conditions (1% TFA in DCM) . Its D-configuration is critical for constructing peptides with enhanced metabolic stability and unique secondary structures compared to native L-peptides [1].

Workflow: Solid-phase peptide synthesis with orthogonal protection
D-configuration: Supports stereochemical-control and D-peptide research
Side-chain deprotection: Mild acid compatibility for selective side-chain unmasking

Why Fmoc-D-Asp(OPp)-OH Surpasses Generics


While generic aspartate derivatives (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OAll)-OH) are common in SPPS, they exhibit distinct drawbacks in specific synthetic contexts. The β-2-phenylisopropyl (OPp) ester provides a unique balance of acid lability and base stability that is not matched by simpler esters. For instance, the OtBu ester requires strong acid for global deprotection, limiting its use in orthogonal strategies, while OAll esters are prone to unwanted base-catalyzed aspartimide formation during Fmoc removal cycles. The OPp group uniquely offers quasi-orthogonal deprotection combined with superior suppression of aspartimide side reactions compared to OAll, OBzl, and ODmab esters . Furthermore, the D-configuration is essential for introducing non-natural stereochemistry; substituting with an L-enantiomer (e.g., Fmoc-L-Asp(OPp)-OH, CAS 200336-86-3) would invert the chirality of the target peptide, potentially abolishing biological activity or altering conformational stability.

Fmoc-Asp(OtBu)-OH: Requires stronger acid for global deprotection, limiting orthogonal strategy compatibility.
Fmoc-Asp(OAll)-OH / OBzl / ODmab esters: Reported higher aspartimide formation during Fmoc removal cycles may reduce crude peptide purity.
L-enantiomer (Fmoc-L-Asp(OPp)-OH): Inverts peptide chirality and may alter stereochemical-dependent research outcomes.

Fmoc-D-Asp(OPp)-OH vs. In-Class Alternatives


Reduced Aspartimide Formation vs. Allyl/Benzyl Esters

The β-2-phenylisopropyl (OPp) ester demonstrates significantly lower susceptibility to base-catalyzed aspartimide formation during repetitive piperidine deprotection cycles. It is reported to be far less prone to this side reaction than the OAll (allyl), OBzl (benzyl), or ODmab esters, exhibiting stability approaching that of the widely used but non-orthogonal OtBu ester . This reduction in aspartimide by-product formation enhances crude peptide purity and simplifies downstream purification.

Aspartimide Suppression
Data to verify
Reported far lower aspartimide formation than OAll/OBzl/ODmab esters; stability approaching OtBu ester.
Supports selection for high-purity crude peptide workflows.
Head-to-head comparison under standard Fmoc SPPS conditions; supplier documentation review recommended.
Aspartimide Suppression Fmoc SPPS Side Reactions Base Stability

Orthogonal Deprotection Alongside Boc/tBu

The 2-PhiPr (OPp) group can be removed selectively in the presence of Boc and tBu-based protecting groups by treatment with 1% TFA in dichloromethane . This quasi-orthogonal property is not shared by many other ester protecting groups; for example, the OtBu ester typically requires higher TFA concentrations for removal, which would also cleave Boc groups and potentially cause side reactions. The OPp group's mild acid lability enables the construction of complex cyclic and branched peptides by allowing selective side-chain unmasking while keeping other acid-labile groups intact.

Orthogonal Deprotection
Class-level inference
Cleaved by 1% TFA in DCM; orthogonal to Boc/tBu groups. Typical OtBu deprotection requires 50–95% TFA.
Enables selective side-chain unmasking for cyclic/branched peptide research.
Class-level property; verify compatibility with specific resin and sequence.
Orthogonal Protection Selective Deprotection Cyclic Peptide Synthesis

High Enantiomeric Purity for D-Configuration

Commercially available Fmoc-D-aspartic acid β-2-phenylisopropyl ester is specified with high enantiomeric purity. One supplier reports a purity of ≥99.8% as determined by chiral HPLC [1]. Another major supplier specifies an enantiomeric purity of ≥99.0% (a/a) for the closely related Fmoc-Asp(O-2-PhiPr)-OH derivative . This high level of chiral purity ensures that the D-configuration is maintained during peptide assembly, minimizing the risk of epimerization and ensuring the desired stereochemical outcome in the final peptide product. In contrast, lower purity grades or improperly stored analogs may contain significant L-enantiomer contamination, compromising the biological activity of D-peptide therapeutics.

Enantiomeric Purity
Reported
≥99.8% (chiral HPLC) reported by one supplier; ≥99.0% (a/a) for related derivative.
Supports chiral integrity assessment for D-peptide synthesis.
Verify lot-specific chiral purity certificate before use.
Enantiomeric Purity Chiral HPLC D-Amino Acid Quality

Diketopiperazine Suppression During Dipeptide Synthesis

2-Phenylisopropyl esters of Fmoc amino acids have been shown to prevent diketopiperazine (DKP) formation during the amino deprotection of dipeptides [1]. DKP formation is a common side reaction that can prematurely terminate chain growth and reduce yield in fragment condensation approaches. While this property is shared across Fmoc-amino acid OPp esters, it represents a distinct advantage over other C-terminal protecting groups that are more prone to DKP cyclization.

DKP Suppression
Class-level inference
OPp esters prevent diketopiperazine formation during dipeptide amino deprotection.
May improve fragment condensation yield in convergent synthesis.
Reported for solution/resin dipeptide deprotection; evaluate in target sequence context.
Diketopiperazine Suppression Dipeptide Synthesis Fragment Condensation

Fmoc-D-Asp(OPp)-OH Key Applications


Lactam-Bridged Cyclic Peptide Synthesis

The quasi-orthogonal OPp group is ideally suited for constructing lactam-bridged cyclic peptides via on-resin cyclization. Combined with Lys(Mtt) protection, both side chains can be simultaneously unmasked in a single mild acid step (1% TFA in DCM), allowing for intramolecular amide bond formation while maintaining other protecting groups . This approach streamlines the synthesis of conformationally constrained peptides with enhanced biological activity and protease resistance.

On-Resin N-Linked Glycopeptide Synthesis

The OPp group serves as an orthogonal handle for introducing glycosylation sites on-resin. After peptide assembly, the OPp ester is selectively removed with mild acid to reveal a free β-carboxyl group for glycosylamine coupling [1]. This strategy has been successfully employed to synthesize high-mannose N-linked glycopeptides relevant to HIV gp120 studies, achieving excellent glycosylation yields and enabling recovery of excess oligosaccharide [1].

D-Peptide Therapeutics with Enhanced Stability

The D-configuration of this building block is essential for incorporating D-aspartic acid residues into therapeutic peptides. D-peptides exhibit markedly increased resistance to proteolytic degradation in vivo compared to their L-counterparts, extending half-life and improving oral bioavailability potential [2]. The high enantiomeric purity (≥99.8% chiral HPLC) of this derivative ensures that the final D-peptide product is stereochemically homogeneous, a critical quality attribute for drug development.

Fragment Condensation for Convergent Synthesis

The OPp group's ability to prevent diketopiperazine formation during dipeptide deprotection makes it a valuable protecting group for synthesizing peptide fragments intended for convergent assembly [3]. This is particularly advantageous when preparing large peptides or proteins via fragment ligation, where minimizing side reactions at the fragment condensation step is crucial for achieving acceptable overall yields.

Application
Selection Property
Validation Focus
Lactam-bridged cyclic peptide research
Orthogonal OPp deprotection compatibility
Side-chain unmasking and intramolecular cyclization efficiency
On-resin glycopeptide assembly
Selective β-carboxyl deprotection under mild acid
Glycosylation coupling yield and oligosaccharide recovery
D-peptide stability and structure studies
High enantiomeric purity (D-configuration)
Stereochemical homogeneity and chiral purity verification
Convergent peptide fragment synthesis
Diketopiperazine suppression profile
Dipeptide fragment yield and purity assessment

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